helix-loop-helix protein m-delta
Description
Properties
CAS No. |
147445-81-6 |
|---|---|
Molecular Formula |
C57H72N14O8 |
Synonyms |
helix-loop-helix protein m-delta |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Helix Loop Helix Proteins Relevant to Delta Mediated Pathways
Structural Conservation and Diversity of the Basic Helix-Loop-Helix (bHLH) Domain
The hallmark of the bHLH protein superfamily is a conserved region of approximately 60 amino acids, which comprises two functionally distinct domains: the basic domain and the helix-loop-helix (HLH) domain. bhlhdb.org This entire motif consists of two alpha-helices separated by a flexible loop of variable length. wikipedia.orgyoutube.com The HLH domain itself facilitates dimerization with other proteins, a prerequisite for their activity. ontosight.aiontosight.ai
Table 1: Evolutionary Classification of bHLH Protein Groups
| Group | E-box Binding Preference | Key Features | Examples |
|---|---|---|---|
| A | CAGCTG | Often involved in cell-fate determination. | MyoD, NeuroD, Twist ontosight.aibhlhdb.org |
| B | CACGTG or CATGTTG | Many members possess a Leucine Zipper (bHLH-ZIP). | Myc, Max, Mad bhlhdb.orgfrontiersin.org |
| C | ACGTG or GCGTG | Contain a PAS (Per-Arnt-Sim) domain. | HIF, Clock, Arnt bhlhdb.orgnih.gov |
| D | Do not bind DNA | Lack a basic domain; act as antagonists. | Id proteins nih.govbhlhdb.org |
| E | N-box (CACGCG/CACGAG) | Contain an Orange domain and WRPW peptide. | Hairy, HEY1, HEY2 bhlhdb.orgnih.gov |
| F | - | Contain an additional COE domain for dimerization and DNA binding. | Coe (Col/Olf-1/EBF) bhlhdb.org |
The ability of bHLH transcription factors to regulate gene expression is contingent upon their binding to specific DNA sequences. The basic region, located at the N-terminal end of the bHLH domain, directly interacts with DNA. ontosight.aibhlhdb.org This region inserts into the major groove of the DNA to make specific contacts with the base pairs. frontiersin.org
The primary target sequence for most bHLH proteins is a consensus hexanucleotide motif known as the E-box, with the sequence CANNTG. wikipedia.orgwikipedia.org The two halves of the palindromic E-box are recognized by each monomer within the bHLH dimer. oup.com The specificity of binding is determined by key amino acid residues within the basic domain that make direct contact with the nucleotides of the E-box. nih.govresearchgate.net For instance, a conserved histidine, glutamic acid, and arginine are crucial for recognizing the core CA of the E-box half-site. nih.gov
While the canonical E-box is CACGTG, different families of bHLH proteins exhibit preferential binding to variations of this sequence, which contributes to their regulatory specificity. nih.govbhlhdb.org Furthermore, sequences flanking the core E-box can influence DNA shape and thereby affect the binding affinity and specificity of certain bHLH factors. nih.gov
A critical feature of bHLH proteins is their function as dimers. wikipedia.org The HLH domain, characterized by its two alpha-helices separated by a loop, mediates this dimerization. youtube.com The hydrophobic residues on one face of the helices interact, allowing two bHLH monomers to fold and pack against each other. wikipedia.org These proteins can form either homodimers (composed of two identical monomers) or heterodimers (composed of two different monomers). ontosight.ai
The selection of a dimerization partner is a key regulatory mechanism. The composition of the dimer determines its DNA-binding specificity, affinity, and transcriptional activity. nih.govnih.gov For example, ubiquitously expressed Class A bHLH proteins (like E12 and E47) can form heterodimers with tissue-specific Class B proteins (like MyoD). This combinatorial control allows for a vast and nuanced regulatory potential from a limited number of proteins, enabling precise control over gene expression during development. nih.gov The formation of specific dimers, such as Twist homodimers versus Twist/Daughterless heterodimers, can lead to the activation of different developmental programs. nih.govbiologists.com
Auxiliary Functional Domains within bHLH Proteins and Their Contribution to Regulatory Specificity (e.g., Orange Domain)
In addition to the core bHLH domain, many of these proteins contain auxiliary domains that provide further functional specificity. bhlhdb.org These domains are typically located C-terminal to the bHLH region and include the Leucine Zipper (found in bHLH-ZIP proteins like Myc), the PAS domain (in bHLH-PAS proteins like HIF), and the Orange domain. nih.govbhlhdb.org
The Orange domain is a conserved motif of about 30-35 amino acids found exclusively in the bHLH-Orange (bHLH-O) family of transcriptional repressors, which includes the Hairy/Enhancer-of-split (Hes) and Hairy/Enhancer-of-split related with YRPW motif (Hey) proteins. nih.govebi.ac.ukembl.de These proteins are often key effectors of the Notch signaling pathway. ebi.ac.ukembl.de The Orange domain is located just C-terminal to the bHLH domain and is thought to confer functional specificity, potentially by mediating protein-protein interactions or influencing dimerization preference. nih.govebi.ac.uk While its precise molecular function is still under investigation, it is proposed to be crucial for the transcriptional repression activities of proteins like Hairy and Hey. bhlhdb.orgebi.ac.uk
Transcriptional and Post Translational Regulation of Helix Loop Helix Proteins and Associated Delta Ligands
Transcriptional Control of Delta-Like Genes and Downstream bHLH Target Genes
The initiation of the Notch signaling cascade and the subsequent cellular responses are fundamentally controlled at the level of gene transcription. This involves the intricate regulation of genes encoding Delta-like ligands and the downstream bHLH transcription factors that execute the signaling outcomes.
The expression of Delta-like genes and their downstream bHLH targets is orchestrated by specific DNA sequences known as promoters and enhancers. Promoters are located near the transcription start site and are essential for initiating gene transcription. Enhancers, which can be located far from the gene they regulate, serve to augment the level of transcription.
For instance, the expression of the Delta-like 1 gene (Dll1) is controlled by complex enhancer elements that are targeted by various transcription factors. In the context of neurogenesis, the bHLH transcription factor neurogenin 2 directly binds to the promoter of Dll1, thereby activating its expression in neuronal precursors. This establishes a crucial link between the cell's developmental state and its ability to signal to neighboring cells.
Similarly, the promoters and enhancers of downstream bHLH target genes, such as those of the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, contain binding sites for the Notch intracellular domain (NICD) in complex with the DNA-binding protein RBP-J (recombination signal binding protein for immunoglobulin kappa J region). The binding of this complex to these regulatory regions is a canonical step in the activation of Notch target genes. The specific arrangement and affinity of these binding sites within the enhancer regions contribute to the precise spatial and temporal expression patterns of these bHLH transcription factors.
| Gene | Regulatory Elements | Key Transcription Factors | Cellular Context |
| Dll1 | Promoter, Enhancer | Neurogenin 2 | Neuronal precursors |
| HES1 | Promoter, Enhancer | NICD/RBP-J complex | Various, including neural stem cells |
| HEY1 | Promoter, Enhancer | NICD/RBP-J complex | Cardiovascular development |
The transcriptional regulation of Delta-like genes and bHLH proteins is embedded within a network of feedback loops and is subject to cross-talk from other major signaling pathways. A prominent example is the negative feedback loop involving the HES proteins. Once expressed, HES proteins can bind to the promoters of their own genes and other target genes, including those encoding proneural bHLH factors and Delta-like ligands, to repress their transcription. This feedback mechanism leads to oscillatory gene expression, which is thought to be important for maintaining a pool of undifferentiated progenitor cells.
Furthermore, the expression of Delta-like ligands and bHLH proteins is influenced by other signaling pathways, such as the Wnt and FGF pathways. For example, Wnt signaling can promote the expression of Dll1, thereby enhancing Notch signaling activity. This cross-talk allows for the integration of multiple signaling inputs to fine-tune cellular responses during development. The interplay between these pathways ensures that cell fate decisions are made in a coordinated and context-dependent manner.
mRNA Processing and Splicing Events Influencing Protein Isoform Expression and Function
Following transcription, the precursor messenger RNA (pre-mRNA) of Delta-like ligands and bHLH proteins undergoes processing, including splicing, which can generate multiple protein isoforms from a single gene. Alternative splicing can significantly impact the function of the resulting proteins. For instance, different splice variants of bHLH transcription factors may exhibit altered DNA-binding specificities or dimerization preferences, leading to changes in their target gene repertoires.
In the case of Delta-like ligands, alternative splicing can affect their extracellular domain, potentially altering their affinity for Notch receptors or their interaction with other cell surface proteins. While less extensively studied than transcriptional regulation, mRNA processing represents an important layer of control in modulating the activity of the Notch signaling pathway.
Post-Translational Modifications (PTMs) and Their Impact on bHLH Protein Stability, Localization, and Activity
After translation, the function of Delta-like ligands and bHLH proteins is further regulated by a variety of post-translational modifications (PTMs). These modifications can dynamically alter the stability, subcellular localization, and activity of the proteins.
Ubiquitylation, the covalent attachment of ubiquitin molecules to a protein, is a key mechanism for regulating the turnover of both Delta-like ligands and bHLH proteins. The degradation of these proteins via the proteasome is crucial for terminating the signal and allowing for dynamic changes in cellular state.
For instance, the E3 ubiquitin ligase Neuralized targets Delta-like ligands for endocytosis and subsequent degradation or recycling, a process that is essential for efficient Notch activation in the receiving cell. On the other hand, the turnover of bHLH transcription factors like HES proteins is also tightly controlled by ubiquitylation, which contributes to their oscillatory expression pattern.
| Protein | E3 Ubiquitin Ligase | Functional Consequence |
| Delta-like ligands | Neuralized | Endocytosis and regulation of signaling activity |
| HES proteins | Not fully characterized | Proteasomal degradation and oscillatory expression |
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a widespread PTM that can rapidly and reversibly regulate protein function. Both Delta-like ligands and bHLH proteins are subject to phosphorylation by various kinases.
Phosphorylation of the intracellular domain of Delta-like ligands can influence their trafficking and signaling activity. For bHLH proteins, phosphorylation can affect their DNA binding, dimerization, and interaction with other regulatory proteins. For example, phosphorylation of HES6, a bHLH protein that can inhibit the activity of other HES proteins, has been shown to regulate its subcellular localization and stability. These phosphorylation events are often downstream of other signaling pathways, providing another point of cross-talk and integration.
Other Relevant PTMs: Glycosylation, Acetylation, and Methylation
Post-translational modifications (PTMs) are crucial for the dynamic and precise control of the Notch signaling pathway, influencing protein folding, stability, localization, and interactions. Glycosylation, acetylation, and methylation are three such modifications that significantly impact the function of Delta-like ligands and the downstream helix-loop-helix (bHLH) transcription factors they regulate.
Glycosylation
Glycosylation, the enzymatic addition of glycans (sugars), is a vital PTM for many components of the Notch pathway. nih.govnih.gov Both Notch receptors and their ligands are transmembrane proteins that are glycosylated during their passage through the endoplasmic reticulum and Golgi apparatus. nih.govwikipedia.org This process is critical for their proper function, and defects in Notch glycosylation are linked to various human diseases. nih.gov
The extracellular domains of Notch receptors are extensively modified by O-linked and N-linked glycans, which can directly modulate their interaction with Delta-like ligands. nih.gov For instance, the addition of N-acetylglucosamine (GlcNAc) to O-fucose glycans on Notch by Fringe glycosyltransferases can enhance signaling induced by Delta-like ligands. nih.gov
Delta-like ligands themselves are also subject to glycosylation, although its role is less understood than that of receptor glycosylation. O-fucosylation is reportedly not essential for the activity of murine Delta-like 1 (Dll1) but is indispensable for the function of Delta-like 3 (Dll3). nih.gov O-glucose modifications have also been identified on Jagged1, a related Notch ligand. nih.gov These modifications can influence ligand stability, trafficking, and binding affinity to the Notch receptor.
Table 1: Research Findings on Glycosylation of Notch Pathway Components
| Component | Type of Glycosylation | Research Finding | Significance |
|---|---|---|---|
| Notch Receptors | O-fucosylation, O-glucosylation, N-glycosylation | The extracellular domain contains numerous epidermal growth factor-like (EGF) repeats that are sites for glycosylation. nih.gov | Modulates binding affinity for ligands like Delta and Serrate/Jagged. nih.govnih.gov |
| Notch Receptors | O-fucose modification by Fringe | Fringe, a glycosyltransferase, adds GlcNAc to O-fucose residues on Notch. nih.govwikipedia.org | Enhances Notch signaling in response to Delta-like ligands. nih.gov |
| Delta-like Ligand 1 (Dll1) | O-fucosylation | O-fucosylation is not essential for the function of mouse Dll1. nih.gov | Suggests differential regulation among Delta-like ligands. |
| Delta-like Ligand 3 (Dll3) | O-fucosylation | O-fucosylation is indispensable for the function of mouse Dll3. nih.gov | Highlights the specific regulatory roles of PTMs for individual ligands. |
| Jagged1 (Jag1) | O-glucosylation | JAG1 possesses four efficiently used O-glucosylation sites within its 16 EGF repeats. nih.gov | The specific roles of O-glycans on Notch ligands are still being elucidated but are known to be functionally important. nih.gov |
Acetylation
Acetylation, the addition of an acetyl group, is a reversible PTM that plays a significant role in regulating gene expression and protein function. In the context of Notch signaling, acetylation of the Notch intracellular domain (NICD) is a key regulatory event. The NAD+-dependent deacetylase SIRT1 acts as a negative modulator of Notch signaling by deacetylating the NICD. nih.gov This deacetylation primes the NICD for ubiquitin-mediated degradation, thereby controlling the amplitude and duration of the Notch response. nih.gov
Conversely, when the NICD is acetylated, it is stabilized, leading to enhanced Notch signaling. nih.gov This dynamic interplay between acetylation and deacetylation allows for fine-tuning of Notch target gene expression, which includes the bHLH transcription factors of the Hes and Hey families. nih.gov Research has also shown that histone deacetylase inhibitors (HDACis) can block the deacetylase activity of HDAC enzymes, leading to increased acetylation on various histone and non-histone substrates, which can impact cancer-related pathways including Notch signaling. mdpi.com
Table 2: Research Findings on Acetylation in the Notch Signaling Pathway
| Target Protein | Modifying Enzyme | Research Finding | Functional Consequence |
|---|---|---|---|
| Notch1 Intracellular Domain (NICD) | SIRT1 (Deacetylase) | SIRT1 associates with and deacetylates NICD on conserved lysine (B10760008) residues. nih.gov | Opposes acetylation-induced NICD stabilization, leading to reduced Notch signaling. nih.gov |
| Notch1 Intracellular Domain (NICD) | Unspecified Acetyltransferases | Acetylation of NICD increases its stability. nih.gov | Enhances and prolongs Notch signaling responses. nih.gov |
| Histones | Histone Deacetylases (HDACs) | HDACs remove acetyl groups from histones, impacting chromatin structure and gene expression. mdpi.com | Inhibition of HDACs can alter the expression of Notch pathway target genes. mdpi.com |
| Non-histone proteins (e.g., TFs) | SIRT1 | SIRT1 can regulate transcription factors of the HES/HEY family. nih.gov | Negative regulation of Notch signaling may involve additional components beyond NICD. nih.gov |
Methylation
Methylation involves the addition of a methyl group to DNA or proteins and is a fundamental epigenetic mechanism for controlling gene expression. In the realm of Notch signaling, DNA methylation is a key factor in regulating the expression of pathway components, including the Delta-like ligands.
For example, the expression of Delta-like 1 (Dll1) can be silenced through the hypermethylation of its promoter region in certain cancers, such as gastric cancer. mit.edu This epigenetic silencing of the ligand controls the activation of Notch1 signaling, indicating that the methylation status of a Delta-like ligand gene can be a critical determinant of pathway activity. mit.edu
Furthermore, the Notch ligand Delta-like 4 (Dll4) has been shown to induce epigenetic regulation of T-cell differentiation by increasing histone H3 lysine 4 (H3K4) methylation around the Foxp3 locus. nih.gov This action is dependent on the upregulation of the methyltransferase SMYD3, demonstrating that Notch signaling initiated by a Delta-like ligand can directly influence the methylation landscape of target cells. nih.gov The bHLH transcription factors Hes and Hey are also subject to regulation by protein-protein interactions that may be influenced by PTMs, although direct methylation of these factors is less characterized. nih.gov
Table 3: Research Findings on Methylation in the Notch Signaling Pathway
| Target | Type of Methylation | Research Finding | Significance |
|---|---|---|---|
| Delta-like 1 (Dll1) Gene Promoter | DNA Methylation | Promoter hypermethylation is associated with the lack of Dll1 expression in some gastric cancer cell lines. mit.edu | Epigenetic silencing of Dll1 controls Notch1 activity in gastric cancer. mit.edu |
| Foxp3 Locus | Histone H3 Lysine 4 (H3K4) Methylation | Dll4 signaling increases H3K4 trimethylation around the Foxp3 locus in regulatory T cells. nih.gov | Dll4 influences T-cell differentiation via epigenetic mechanisms involving histone methylation. nih.gov |
| Chromatin | Histone Acetylation and Methylation | The Notch pathway interacts with the underlying chromatin of regulatory regions to control gene expression. nih.gov | The epigenetic landscape, including methylation, is a platform for integrating Notch with other signaling pathways. nih.gov |
Cellular Functions and Intercellular Signaling Orchestrated by Helix Loop Helix Proteins in Delta Dependent Contexts
Elucidation of Cell Fate Determination and Differentiation Programs
The journey from a single cell to a complex multicellular organism is a testament to the precise regulation of cell fate determination and differentiation. Helix-loop-helix proteins, in conjunction with the Delta-Notch signaling pathway, are central to this process, ensuring that cells adopt their correct identities and contribute to the formation of functional tissues and organs. numberanalytics.comnih.gov
Lateral inhibition is a fundamental mechanism in developmental biology that allows for the generation of intricate spatial patterns of different cell types from an initially uniform field of cells. This process is heavily reliant on the Delta-Notch signaling pathway. uv.mxnih.gov In a group of equivalent progenitor cells, small stochastic fluctuations in the expression of Delta, a transmembrane ligand, and its receptor, Notch, can be amplified into a robust pattern of distinct cell fates. uv.mxnih.gov
A cell that happens to express slightly more Delta on its surface will activate Notch receptors on its neighboring cells. This activation of Notch signaling in the receiving cells has a dual effect: it inhibits the expression of Delta in those cells and often promotes a different cell fate. youtube.com This creates a feedback loop where the "sending" cell (high Delta) reinforces its own fate while directing its neighbors towards an alternative path, a process that can be likened to a molecular switch. uv.mxnih.gov This dynamic interplay of activation and inhibition leads to the emergence of fine-grained patterns, such as the salt-and-pepper arrangement of sensory organ precursors in Drosophila or the regular spacing of hair cells in the vertebrate inner ear. uv.mxnih.gov
The process is further refined by cellular protrusions, which allow cells to signal to non-adjacent neighbors, contributing to long-range patterning and refinement. nih.gov The efficiency of Delta in activating Notch can also be modulated by factors like Mindbomb1 (Mib1), an E3 ubiquitin ligase that marks Delta for endocytosis, a step crucial for the mechanical force required for Notch activation. nih.gov
The decision of a multipotent stem cell to commit to a specific lineage is a critical step in development and tissue maintenance. The Delta-Notch signaling pathway, which involves basic helix-loop-helix (bHLH) transcription factors, is a key regulator of this process. nih.govnih.gov In various stem cell populations, the level of Delta expression can determine the differentiation trajectory.
For instance, in the intestinal stem cells of Drosophila, high levels of Delta expression direct daughter cells towards the absorptive enterocyte lineage, while low Delta levels promote differentiation into secretory enteroendocrine cells. nih.gov This process is influenced by nutrient-sensing pathways like mTORC1, which can regulate Delta expression and thereby couple cell fate decisions with the metabolic state of the organism. nih.govresearchgate.net
In the context of human hematopoietic stem cells, interaction with immobilized Delta-1 has been shown to enhance the self-renewal of both myeloid and lymphoid repopulating cells. nih.gov This suggests that manipulating Delta-Notch signaling could be a strategy for expanding specific stem cell populations for therapeutic purposes. The activation of Notch signaling can promote the self-renewal of stem cells in some contexts, while in others, it drives commitment to a particular fate, highlighting the context-dependent nature of this pathway. nih.gov
Regulation of Cell Proliferation, Cell Cycle Progression, and Programmed Cell Death
Beyond cell fate decisions, helix-loop-helix proteins and associated signaling pathways exert significant control over cell number by regulating proliferation, the cell cycle, and apoptosis (programmed cell death). nih.govnih.gov
Protein Kinase C delta (PKCδ), a serine/threonine kinase, has been identified as a key player in these processes. Overexpression of PKCδ in colon cancer cells has been shown to slow the progression of the cell cycle from the G1 to the S phase. nih.gov This is achieved through the downregulation of key cell cycle proteins like cyclin D1 and cyclin E. nih.gov Furthermore, PKCδ can enhance the expression of the cyclin-dependent kinase inhibitor p21Waf1, further contributing to cell cycle arrest. nih.gov
In addition to its role in cell cycle control, PKCδ is actively involved in promoting apoptosis. nih.gov It can upregulate the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The activation of PKCδ in response to various apoptotic stimuli can lead to its translocation to different cellular compartments, including the mitochondria, Golgi apparatus, and nucleus, where it can interact with and modulate the function of other apoptotic regulators. nih.gov The BH3-only protein Bim is another critical initiator of the intrinsic apoptotic pathway, and its activity is tightly regulated at multiple levels. oncotarget.com
Molecular Mechanisms of Intercellular Communication Involving Delta-Notch Signaling
The communication between cells is fundamental to the development and function of multicellular organisms. The Delta-Notch signaling pathway represents a highly conserved and versatile system of intercellular communication that relies on direct cell-to-cell contact. uv.mxnih.govsdbonline.org
The initiation of Delta-Notch signaling occurs when a Delta ligand on a "sending" cell binds to a Notch receptor on an adjacent "receiving" cell. nih.govyoutube.com This binding event triggers a series of proteolytic cleavages of the Notch receptor. nih.govyoutube.com The first cleavage is mediated by an ADAM family metalloprotease, which removes the extracellular domain of Notch. nih.gov This is followed by a second cleavage within the transmembrane domain by the γ-secretase complex. youtube.comyoutube.com
This final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. numberanalytics.comnih.gov In the nucleus, the NICD acts as a transcriptional co-activator, binding to the CSL (CBF1/Suppressor of Hairless/LAG-1) family of DNA-binding proteins. bioengineer.org This complex then recruits other co-activators, such as Mastermind-like proteins, to activate the transcription of target genes. youtube.combioengineer.org These target genes often include members of the Hes and Hey families of bHLH transcriptional repressors, which in turn regulate the expression of genes that determine cell fate and other cellular processes. bioengineer.org
| Step | Key Molecules Involved | Description |
|---|---|---|
| 1. Ligand-Receptor Binding | Delta, Notch | Delta on the sending cell binds to Notch on the receiving cell. nih.gov |
| 2. S2 Cleavage | ADAM Metalloprotease | The extracellular domain of Notch is cleaved. nih.gov |
| 3. S3 Cleavage | γ-secretase complex | The intracellular domain of Notch (NICD) is released from the membrane. youtube.com |
| 4. Nuclear Translocation | NICD | The NICD moves into the nucleus. numberanalytics.com |
| 5. Transcriptional Activation | NICD, CSL, Mastermind-like proteins | The NICD forms a complex with CSL and other co-activators to turn on target gene expression. bioengineer.org |
Traditionally, Delta-Notch signaling has been viewed as a unidirectional pathway, with the Delta-expressing cell acting as the sender and the Notch-expressing cell as the receiver. However, accumulating evidence suggests that signaling can also occur in the reverse direction, a phenomenon known as bi-directional signaling. nih.gov
This concept is supported by the observation that the intracellular domain of the Delta ligand (DeltaICD) can also be proteolytically cleaved and translocate to the nucleus, much like the NICD. nih.gov Studies have shown that the DeltaICD can interact with transcription factors, such as those of the Smad family involved in TGF-β/Activin signaling, and modulate gene expression in the "sending" cell. nih.gov This suggests that the interaction between Delta and Notch can initiate signaling cascades in both participating cells, adding another layer of complexity and regulatory potential to this crucial signaling pathway. nih.gov
Developmental Biology and Tissue Morphogenesis Under the Influence of Helix Loop Helix Proteins and Delta Signaling
Roles in Embryonic Development and Organogenesis
DLK1 is widely expressed during embryogenesis, with its levels typically decreasing significantly after birth. Its expression pattern suggests a crucial role in the formation of various organs and tissues derived from all three germ layers. The protein can exist in both a transmembrane and a soluble form, each with distinct biological activities that contribute to the precise regulation of developmental processes.
Neurodevelopmental Processes and Neuronal Specification
DLK1 is integral to the development of the nervous system, where it influences the differentiation of neuronal precursors and the specification of mature neuron types. In the developing ventral midbrain, DLK1 expression is observed as early as embryonic day 11.5 in mice and becomes exclusive to tyrosine hydroxylase-positive neurons, the precursors to dopaminergic neurons, from E12.5 onwards. Studies have shown that soluble DLK1 can increase the proliferation of dopaminergic progenitors and enhance their subsequent differentiation. Conversely, silencing endogenous DLK1 expression can hinder the expression of mature dopaminergic neuron markers, suggesting a permissive role for DLK1 in their differentiation.
Furthermore, DLK1 is involved in the diversification of motor neurons into "fast" and "slow" types, which are responsible for controlling different aspects of muscle contraction. It has been identified as a determinant in promoting the gene expression and biophysical characteristics required for fast motor neurons, which are essential for executing peak force movements core.ac.uk. This function appears to be mediated in part through the activation of specific ion channel subunits.
In the postnatal brain, DLK1 continues to play a role in neuronal plasticity and the maintenance of neural stem cell pools. For instance, in the hypothalamus, an area of active neurogenesis in adults, DLK1 regulates the maintenance of the stem cell pool and their differentiation into mature neurons nih.gov.
Somatic Segmentation and Establishment of Developmental Boundaries
The formation of somites, the segmented blocks of mesoderm that give rise to the vertebrae, ribs, and skeletal muscles, is a fundamental process in vertebrate development governed by a molecular oscillator known as the segmentation clock. This clock involves the rhythmic expression of several genes, including members of the Delta-Notch signaling pathway.
While the canonical Notch ligand Delta-like 1 (DLL1) is well-established as a critical component of the segmentation clock, the precise role of the non-canonical m-delta (DLK1) is an area of ongoing investigation. Research on DLL1 has demonstrated its oscillatory expression on the surface of presomitic mesoderm (PSM) cells, which is crucial for synchronizing the oscillations of clock genes like Hes7 and establishing the boundaries between somites. The interaction between DLL1 and Notch receptors on adjacent cells is a key mechanism for this intercellular communication. Given the structural similarities and interactions between canonical and non-canonical Notch ligands, it is plausible that DLK1 modulates this process, although its direct involvement in establishing developmental boundaries during somitogenesis requires further elucidation.
Vasculogenesis, Angiogenesis, and Vascular Patterning
The formation of new blood vessels, through either vasculogenesis (de novo formation) or angiogenesis (sprouting from existing vessels), is a critical process in embryonic development and tissue growth. DLK1 has been identified as a significant regulator in this context, although its precise role appears to be complex and potentially context-dependent.
Several studies have reported an inhibitory role for DLK1 in angiogenesis. Overexpression of DLK1 has been shown to strongly inhibit the formation of tube-like structures by endothelial cells in vitro. In vivo studies using mouse models have demonstrated that DLK1 can inhibit the formation of new blood vessels and that a lack of DLK1 results in an altered pattern of angiogenesis in the retina. This inhibitory effect is thought to be mediated through the antagonism of the canonical NOTCH signaling pathway in vascular endothelial cells.
Conversely, other research suggests a pro-angiogenic role for the soluble form of DLK1. The extracellular domain of DLK1 has been shown to stimulate angiogenesis by promoting the proliferation, motility, and tube formation of endothelial cells. This pro-angiogenic effect appears to be mediated through the activation of the Notch1/Akt/eNOS signaling pathway dntb.gov.uanih.gov. These seemingly contradictory findings may be explained by the different forms of DLK1 (membrane-bound versus soluble) and the specific cellular and signaling contexts.
| Experimental Model | Form of DLK1 | Observed Effect on Angiogenesis | Proposed Mechanism |
| Endothelial cell culture (in vitro) | Overexpression | Inhibition | Antagonism of NOTCH pathway |
| Dlk1-null mice (in vivo) | Absence | Altered retinal angiogenesis | - |
| Zebrafish embryos (in vivo) | Overexpression | Altered intersegmental vessel formation | - |
| Rat cornea neovascularization assay (in vivo) | Soluble extracellular domain | Stimulation | Activation of Notch1/Akt/eNOS signaling |
| Endothelial cell culture (in vitro) | Soluble extracellular domain | Stimulation (proliferation, motility, tube formation) | Activation of Notch1/Akt/eNOS signaling |
Contributions to Other Tissue-Specific Developmental Programs (e.g., Odontogenesis)
The development of teeth, or odontogenesis, is a complex process involving intricate interactions between epithelial and mesenchymal tissues. Basic helix-loop-helix (bHLH) transcription factors are known to play crucial roles in this process. A novel bHLH transcription factor, AmeloD, has been identified as being actively involved in tooth development. AmeloD is expressed in the inner dental epithelium and pre-ameloblasts, which are responsible for forming enamel.
Studies have shown that AmeloD regulates the motility of dental epithelial cells. Overexpression of AmeloD has been found to suppress the expression of E-cadherin, a protein that inhibits cell division and migration, thereby promoting the migration of these cells, which is essential for proper tooth growth and morphogenesis. While AmeloD is a distinct bHLH protein, its role in regulating epithelial cell behavior during organogenesis highlights the broader importance of this class of proteins in tissue-specific developmental programs.
Maintenance of Stem Cell Niches and Regulation of Progenitor Cell Pools
DLK1 plays a fundamental role in regulating the balance between self-renewal and differentiation in various stem and progenitor cell populations. It is often expressed in stem cell niches, where it contributes to the maintenance of the undifferentiated state.
In the adult brain, for example, specialized astrocytes in the neural stem cell niche secrete DLK1. This secreted form acts as a paracrine factor that, in conjunction with the membrane-bound form expressed by the neural stem cells themselves, regulates their numbers. Depletion of DLK1 from either the astrocytes or the neural stem cells leads to their differentiation into mature neurons and a loss of the stem cell pool nih.gov. This highlights a delicate interplay between the different forms of DLK1 in maintaining the stem cell niche.
DLK1 also plays a crucial role in regulating hematopoietic stem and progenitor cells in the aorta-gonad-mesonephros (AGM) region during embryonic development. Here, it is expressed in the surrounding microenvironment and appears to have a negative impact on the expansion of hematopoietic stem cells. This effect is dependent on the membrane-bound form of the protein, suggesting a cell-cell contact-mediated mechanism of regulation.
Furthermore, in skeletal muscle development, DLK1 is involved in regulating the fate of satellite cells, which are the resident muscle stem cells. Ablation of DLK1 in the myogenic lineage leads to impaired muscle development and regeneration. Interestingly, the level of DLK1 in the vicinity of satellite cells appears to influence their fate, with high levels promoting differentiation and low levels favoring self-renewal nih.govplos.org.
| Stem/Progenitor Cell Type | Role of DLK1 | Key Findings |
| Neural Stem Cells | Maintenance of the stem cell pool | Secreted DLK1 from astrocytes and membrane-bound DLK1 on stem cells regulate their numbers. Depletion leads to differentiation. |
| Hematopoietic Stem Cells (embryonic) | Negative regulation of expansion | Membrane-bound DLK1 in the AGM microenvironment limits hematopoietic stem cell expansion. |
| Muscle Satellite Cells | Regulation of self-renewal vs. differentiation | High levels of DLK1 promote differentiation, while low levels favor self-renewal. Ablation impairs muscle development and regeneration. |
Plasticity in Developmental Systems and Contribution to Regenerative Capacities
Developmental plasticity refers to the ability of an organism to alter its development in response to environmental cues, and it is a fundamental property of many biological systems. DLK1's role in regulating stem cell fate and differentiation contributes to this plasticity. By modulating the balance between proliferation and differentiation of progenitor cells, DLK1 allows tissues to adapt their growth and development.
This plasticity is also evident in the context of tissue regeneration. After injury, DLK1 expression is often re-activated, suggesting a role in the repair process. In skeletal muscle, for instance, DLK1 is necessary for proper regeneration. Its absence leads to impaired muscle repair, associated with an increased inflammatory response. The regulation of satellite cell fate by DLK1 is a key aspect of its regenerative function in muscle tissue nih.govplos.orgnih.gov.
In the context of the central nervous system, engineering neural progenitor cells to overexpress DLK1 has been shown to enhance their therapeutic potential in models of spinal cord injury. These DLK1-expressing progenitors exhibit increased survival and neuronal differentiation, while reducing the formation of glial scar tissue. This leads to improved functional recovery, highlighting the potential of modulating DLK1 signaling to promote regeneration in a therapeutic setting oup.comnih.gov. The ability of DLK1 to influence cell fate and promote a regenerative environment underscores its contribution to the inherent plasticity of developmental and repair processes.
Pathological Implications of Dysregulated Helix Loop Helix Proteins and Delta Associated Signaling in Disease Mechanisms
Mechanisms Underlying Aberrant Cell Fate Decisions and Uncontrolled Proliferation
The Delta-Notch signaling pathway, in conjunction with bHLH transcription factors, plays a pivotal role in dictating cell fate choices. taylorandfrancis.com The interaction between a Delta ligand on one cell and a Notch receptor on an adjacent cell initiates a proteolytic cleavage of the receptor. physiology.org This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. taylorandfrancis.comphysiology.org In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family, leading to the transcription of target genes, most notably those of the Hairy and Enhancer of Split (Hes) and Hes-related (Hey) families of bHLH repressors. physiology.orgnih.gov
A classic example of this is in the intestinal epithelium, where Notch signaling determines the fate of progenitor cells. taylorandfrancis.com Activation of Notch leads to the expression of the bHLH repressor HES1. taylorandfrancis.com HES1, in turn, inhibits the expression of another bHLH factor, ATOH1 (also known as Math1), which is essential for the differentiation of secretory cell lineages (goblet, enteroendocrine, and Paneth cells). taylorandfrancis.com Thus, active Notch signaling promotes an absorptive enterocyte fate while suppressing secretory fates. taylorandfrancis.com Dysregulation of this balance, for instance through mutations affecting Notch or its downstream effectors, can lead to an abnormal ratio of cell types, impairing intestinal function and potentially contributing to disease. taylorandfrancis.com
Furthermore, bHLH proteins are directly implicated in the control of cell proliferation. The Inhibitor of DNA binding (Id) proteins are a class of HLH proteins that lack the basic DNA-binding domain. nih.gov They act as dominant-negative regulators of bHLH transcription factors by forming heterodimers with them, preventing them from binding to DNA and activating their target genes. nih.gov Studies have shown that overexpression of Id-2 can enhance cell proliferation by shortening the cell cycle and reducing the dependency on growth factors. nih.govdeepdyve.com This is achieved, in part, through the interaction of Id-2 with the retinoblastoma protein (pRb), a key tumor suppressor that controls the G1-S phase transition of the cell cycle. nih.govdeepdyve.com By binding to pRb, Id-2 can reverse its growth-inhibitory effects, thereby promoting proliferation. nih.gov Uncontrolled expression of Id proteins can therefore lead to unchecked cell division, a hallmark of cancer. nih.gov
Pathogenic Roles in Malignant Transformation and Tumorigenesis (Focus on Molecular Mechanisms)
The dysregulation of bHLH transcription factors is a frequent event in human cancers. nih.gov One of the most well-known examples is the Myc family of bHLH proteins. nih.gov Myc proteins form heterodimers with another bHLH protein, Max, and this complex binds to E-box sequences in the promoters of a vast number of genes involved in cell growth, proliferation, metabolism, and apoptosis. nih.gov The Myc genes are among the most frequently amplified or overexpressed genes in human tumors, leading to the sustained proliferation and metabolic reprogramming that are characteristic of cancer cells. nih.gov
Another bHLH factor, TWIST, has been shown to be dysregulated in myelodysplastic syndromes (MDS). nih.govnih.gov In advanced stages of MDS, high levels of TWIST are expressed in hematopoietic stem and progenitor cells. nih.govnih.gov TWIST can oppose the function of the tumor suppressor p53, thereby protecting malignant cells from apoptosis. nih.govresearchgate.net This contributes to the accumulation of abnormal cells and the progression of the disease. nih.gov
In breast cancer, the bHLH transcription factors DEC1 (also known as BHLHE40 or SHARP2) and DEC2 (also known as BHLHE41 or SHARP1) have been implicated in the regulation of apoptosis. lu.se Their expression can influence the response of cancer cells to chemotherapeutic agents. lu.se For example, they have been shown to regulate the paclitaxel-induced apoptotic pathway in human breast cancer cells. lu.se An imbalance in the expression of these and other bHLH proteins can therefore contribute to tumor development and treatment resistance. lu.se
The table below summarizes the roles of specific dysregulated bHLH proteins in tumorigenesis.
| Protein | Cancer Type | Molecular Mechanism |
| Myc | Various | Forms heterodimers with Max, driving the expression of genes involved in cell proliferation, growth, and metabolism. nih.gov |
| TWIST | Myelodysplastic Syndromes (MDS) | Opposes the function of the tumor suppressor p53, leading to resistance to apoptosis. nih.govnih.gov |
| DEC1/DEC2 | Breast Cancer | Regulate the apoptotic pathways induced by chemotherapy, affecting treatment response. lu.se |
| TFE3/TFEB | Renal Cell Carcinoma | Gene fusions lead to overexpression and drive tumorigenesis. taylorandfrancis.com |
Genetic Basis and Mechanistic Consequences of Mutations Affecting Protein Function
Genetic alterations affecting bHLH proteins or their regulators can have severe pathological consequences. These alterations can range from point mutations to larger chromosomal rearrangements such as translocations.
In some forms of renal cell carcinoma, chromosomal translocations result in the fusion of the TFE3 or TFEB genes, which belong to the MiT family of bHLH transcription factors, with other genes. taylorandfrancis.com These gene fusions lead to the overexpression of the TFE3 or TFEB proteins, which then drive the development of the tumor. taylorandfrancis.com
Mutations can also occur in the non-coding regions of genes. For example, imperfect inverted repeats in DNA sequences can form secondary structures like stem-loops or cruciforms. wikipedia.org These structures can interfere with DNA replication and repair, leading to an increased rate of mutations, including deletions and insertions, which can result in frameshifts and the production of non-functional proteins. wikipedia.org
Furthermore, mutations in genes that modulate the activity of bHLH-related signaling pathways can also lead to disease. For instance, mutations in the PTPRD gene, which encodes a receptor-type protein tyrosine phosphatase, have been associated with several disorders. researchgate.netwikipedia.org The protein product of this gene is involved in signaling pathways that regulate cell growth and differentiation. genecards.org
Contributions to Neurological Disorders and Developmental Syndromes
Given their critical role in neurogenesis, it is not surprising that dysregulation of bHLH proteins and their associated signaling pathways contributes to a variety of neurological and developmental disorders. researchgate.net bHLH factors are essential for the specification, differentiation, and survival of neurons. nih.gov
For example, the Id proteins are highly expressed in undifferentiated neural precursors during embryonic development. usuhs.edu Their expression must be downregulated for neuronal differentiation to proceed correctly. usuhs.edu Persistent expression or misexpression of Id proteins could therefore interfere with normal brain development.
Genetic studies have identified associations between variations in the PTPRD gene and several neurological conditions. wikipedia.org These include restless legs syndrome, a neurological sensory-motor disorder, as well as autism and obsessive-compulsive disorder. researchgate.netwikipedia.org The PTPRD protein is highly expressed in the brain, particularly in the cerebellum, and is involved in synapse formation and function. wikipedia.orggenecards.org Mutations in PTPRD can disrupt these processes, leading to the observed neurological phenotypes.
The table below highlights some neurological and developmental disorders associated with dysregulated bHLH-related proteins.
| Gene/Protein | Associated Disorder(s) |
| PTPRD | Restless Legs Syndrome, Autism, Obsessive-Compulsive Disorder researchgate.netwikipedia.org |
| Id proteins | Potential role in developmental brain abnormalities due to interference with neuronal differentiation usuhs.edu |
Linkages to Other Disease States through Modulated Signaling Pathways (e.g., Metabolic Disorders via PTPRD interactions)
The influence of bHLH-related signaling extends beyond developmental processes and cancer, with emerging evidence linking their dysregulation to other disease states, including metabolic disorders. A prime example is the role of Protein Tyrosine Phosphatase Receptor Type Delta (PTPRD) in liver metabolism. nih.govdrugtargetreview.com
Recent research has identified PTPRD as a key regulator of metabolic pathways in the liver. drugtargetreview.com Its expression is often impaired in chronic liver diseases associated with metabolic dysfunction, such as metabolic-associated steatotic liver disease (MASLD). nih.gov PTPRD functions as a phosphatase for the transcription factor STAT3, a key player in inflammation and metabolism. nih.govdrugtargetreview.com By dephosphorylating and thereby inactivating STAT3, PTPRD helps to suppress pro-inflammatory signaling in the liver. drugtargetreview.com
When PTPRD expression is low, STAT3 becomes hyperactivated, contributing to liver steatosis (fatty liver) and inflammation. nih.gov Furthermore, PTPRD deficiency has been shown to impair insulin (B600854) signaling. nih.govdrugtargetreview.com Reduced PTPRD levels are associated with an unfolded protein response, a cellular stress pathway that can lead to insulin resistance. drugtargetreview.com This establishes a direct mechanistic link between the dysregulation of a PTP-mediated signaling pathway and the pathogenesis of metabolic liver disease. nih.govdrugtargetreview.com
Compound and Gene Name Reference Table
| Name | Type |
| ATOH1 (Math1) | Basic Helix-Loop-Helix (bHLH) Protein |
| c-Myc | Basic Helix-Loop-Helix (bHLH) Protein |
| CSL (CBF1/Su(H)/Lag-1) | DNA-binding protein |
| DEC1 (BHLHE40/SHARP2) | Basic Helix-Loop-Helix (bHLH) Protein |
| DEC2 (BHLHE41/SHARP1) | Basic Helix-Loop-Helix (bHLH) Protein |
| Delta | Notch ligand |
| HES1 | Basic Helix-Loop-Helix (bHLH) Protein |
| Id-2 | Helix-Loop-Helix (HLH) Protein |
| Max | Basic Helix-Loop-Helix (bHLH) Protein |
| Notch | Transmembrane receptor |
| p53 | Tumor suppressor protein |
| Paclitaxel | Chemotherapeutic agent |
| pRb (Retinoblastoma protein) | Tumor suppressor protein |
| PTPRD | Protein Tyrosine Phosphatase Receptor Type Delta |
| STAT3 | Signal Transducer and Activator of Transcription 3 |
| TFE3 | Basic Helix-Loop-Helix (bHLH) Protein |
| TFEB | Basic Helix-Loop-Helix (bHLH) Protein |
| TWIST | Basic Helix-Loop-Helix (bHLH) Protein |
Emerging Concepts and Future Research Trajectories in Helix Loop Helix Protein and Delta Associated Research
Comprehensive Mapping of Context-Specific Protein-Protein and Protein-DNA Interaction Networks
The functional impact of Dlk1 is largely dictated by its interactions with other proteins. As a transmembrane and secreted protein, Dlk1 does not directly bind to DNA. Instead, it influences cellular signaling cascades that culminate in transcriptional changes. Mapping its protein-protein interaction (PPI) networks is therefore crucial to understanding its mechanisms of action.
Protein-Protein Interactions (PPIs):
The most well-characterized interaction of Dlk1 is with the NOTCH1 receptor . However, this interaction is non-canonical. Studies have shown that Dlk1 can directly bind to NOTCH1, but this often leads to an inhibition of canonical Notch signaling, which is typically initiated by ligands like Delta-like 1 (Dll1) and Jagged1. hagerty.comnih.gov This antagonistic relationship positions Dlk1 as a critical modulator of Notch-dependent cellular decisions.
Beyond NOTCH1, Dlk1 participates in several other interactions. It can form homodimers (self-interaction), which may modulate its signaling capacity. uniprot.org The mammalian two-hybrid system has been employed to confirm this self-interaction. uniprot.org Other identified interactors include Prohibitin 1 and 2 (PHB1/PHB2), which are implicated in cancer stem cell self-renewal. researchgate.net
A summary of key Dlk1 protein interactions is presented below:
| Interacting Protein | Context/Significance | Supporting Evidence |
|---|---|---|
| NOTCH1 | Non-canonical interaction, often leading to inhibition of Notch signaling. hagerty.comnih.gov | Mammalian two-hybrid system, co-immunoprecipitation. hagerty.com |
| Dlk1 (self-interaction) | Homodimerization, potentially modulating its signaling activity. uniprot.org | Mammalian two-hybrid system, immunoprecipitation. uniprot.org |
| Prohibitin 1/2 (PHB1/PHB2) | Role in cancer stem cell self-renewal and clonogenicity. researchgate.net | Yeast two-hybrid system, co-immunoprecipitation. researchgate.net |
| Fibronectin | Potential role in cell adhesion and signaling. uniprot.org | Mammalian two-hybrid system. uniprot.org |
| Growth factor receptor-bound protein 10 (GRB10) | Potential link to growth factor signaling pathways. nih.gov | Predicted interaction from database analysis. nih.gov |
Protein-DNA Interactions:
It is critical to reiterate that Dlk1, as a transmembrane ligand, does not possess a DNA-binding domain. Therefore, there are no direct Dlk1-DNA interaction networks. Its influence on the genetic landscape is indirect, occurring through the activation or inhibition of signaling pathways that control the activity of downstream transcription factors. For example, by modulating Notch signaling, Dlk1 indirectly affects the activity of the RBPJ (CSL) transcription factor and the subsequent expression of Notch target genes like the Hes and Hey families of basic helix-loop-helix (bHLH) transcription factors. nih.gov Future research must focus on comprehensively identifying the full spectrum of transcription factors and gene expression profiles that are altered by Dlk1 signaling in different cell types.
Deciphering Redundancy and Functional Specificity within bHLH and Delta Families
The Delta family of Notch ligands in mammals includes canonical members like Delta-like 1 (Dll1), Dll3, Dll4, and Jagged1 and Jagged2, alongside the non-canonical Dlk1. While some functional overlap exists, specificity is a key feature of this system.
Functional Specificity of Dlk1:
Dlk1's primary source of functional specificity lies in its unique structure. Lacking the DSL domain, it cannot activate Notch receptors in the same manner as canonical ligands. hagerty.com This structural difference is fundamental to its often inhibitory role. For instance, in thymocyte development, Dll4 is the essential non-redundant ligand for Notch1, highlighting the specific roles of individual ligands. nih.gov Dlk1's function is not to substitute for these canonical ligands but to modulate their activity, adding a layer of regulatory complexity.
Studies comparing Dll1 and Dll4 have revealed that even among canonical ligands, subtle structural differences, such as in the N-terminal MNNL domain, confer significant functional superiority in specific contexts, like T-cell development. nih.gov Dlk1's role is even more distinct. It is involved in processes not typically associated with canonical Notch ligands, such as the regulation of adipogenesis and hypothalamic control of metabolism. oup.comnih.gov
Redundancy and Compensation:
Integration of Multi-Omics Data for Systems-Level Understanding of Regulatory Landscapes
The advent of multi-omics technologies has revolutionized the study of complex regulatory proteins like Dlk1. By integrating data from genomics, transcriptomics, proteomics, and epigenomics, researchers can build a holistic picture of Dlk1's regulatory landscape.
Recent studies have successfully applied this approach to identify Dlk1 as a key player and therapeutic target in several cancers. For example, an integrative analysis combining plasma membrane proteomics, transcriptomics, and epigenomics (H3K27ac ChIP-seq) in neuroblastoma identified Dlk1 as a top candidate for immunotherapy. nih.govoup.com This study revealed that high Dlk1 expression is driven by a super-enhancer and is crucial for maintaining an undifferentiated state. nih.govoup.com
Similarly, multi-omics studies in adrenocortical carcinoma (ACC) have established Dlk1 as a marker of adrenocortical stem cells and a predictor of malignancy. nih.govbioscientifica.com These findings highlight how integrating different data types can uncover the regulatory elements controlling Dlk1 expression and its downstream functional consequences.
Key findings from multi-omics studies on Dlk1 are summarized in the table below:
| Study Context | Omics Data Integrated | Key Findings | Reference |
|---|---|---|---|
| Neuroblastoma | Proteomics, Transcriptomics, Epigenomics (ChIP-seq) | Identified Dlk1 as a surface immunotherapeutic target; expression driven by a super-enhancer. | nih.govoup.com |
| Adrenocortical Carcinoma (ACC) | RNA-seq, Spatial Transcriptomics, Proteomics (LC-MS/MS) | Dlk1 is a marker of adrenocortical stem cells and predicts malignancy; associated with immune signaling. | nih.govbioscientifica.com |
| Hepatocellular Carcinoma | Genomics, Transcriptomics | Loss of methylation at the DLK1-MEG3 locus correlates with global DNA hypomethylation. | nih.gov |
| Myeloid Leukemia (ML-DS) | Transcriptomics | Identified Dlk1 as a top overexpressed transmembrane protein and a novel therapeutic target. |
Future research will likely leverage single-cell multi-omics to dissect the heterogeneity of Dlk1 expression and function within complex tissues and tumors, providing unprecedented resolution of its regulatory networks.
Development of Novel Research Tools and Methodologies for Mechanistic Elucidation
Understanding the multifaceted roles of Dlk1 has been propelled by the development and application of sophisticated research tools.
Genetically Engineered Mouse Models (GEMMs): Conditional knockout (e.g., Dlk1-floxed mice) and fate-mapping models have been instrumental in dissecting the tissue-specific roles of Dlk1 during development and in adult homeostasis, bypassing the limitations of developmental defects seen in full knockout mice. dovepress.comnih.gov
Advanced Imaging and Sequencing: Technologies like RNAScope for in situ transcript visualization and spatial transcriptomics are enabling researchers to map the precise location of Dlk1-expressing cells within tissues and tumors, providing crucial spatial context to its function. nih.gov
Proteomics and Antibody-Based Tools: High-resolution mass spectrometry is used to identify Dlk1-interacting proteins and quantify its expression. oup.com Furthermore, the development of specific antibodies has enabled tools like ELISA to measure circulating Dlk1 levels as a potential biomarker and has led to the creation of antibody-drug conjugates (ADCs) like ADCT-701, which are being explored as a novel therapeutic strategy for Dlk1-expressing cancers. oup.comnih.gov
Gene Silencing and Editing: RNA interference (siRNA, shRNA) and CRISPR-Cas9 technologies are routinely used in cell culture and in vivo models to probe the functional consequences of Dlk1 loss, such as its impact on cell differentiation and proliferation. nih.govoup.com
Future tool development will likely focus on creating biosensors to track Dlk1 signaling dynamics in real-time and developing more sophisticated computational models to integrate multi-omics data and predict Dlk1's behavior in complex biological systems.
Identification of Unexplored Roles in Cellular Homeostasis and Disease Pathogenesis
While much has been discovered about Dlk1, its roles in many aspects of cellular homeostasis and disease remain to be fully explored. Research is continuously uncovering its involvement in new physiological and pathological contexts.
Cellular Homeostasis:
Hematopoietic System: Dlk1 is essential for maintaining the homeostasis of adult hematopoietic stem cells (HSCs) by regulating their cell cycle and mitochondrial metabolism, partly through Notch signaling. dovepress.com
Metabolic Homeostasis: Dlk1 plays a complex role in metabolism. It is expressed in hypothalamic neurons that control body weight and is implicated in the regulation of adipogenesis and insulin (B600854) resistance. nih.govoup.com Loss-of-function mutations in humans are linked to familial central precocious puberty and a high prevalence of metabolic abnormalities, suggesting Dlk1 is a key link between reproduction and metabolism. nih.gov
Tissue Regeneration: Dlk1 is re-expressed during the regeneration of tissues like skeletal muscle and liver, where it is thought to act as a checkpoint to modulate the balance between proliferation and differentiation. sdu.dknih.gov
Disease Pathogenesis:
Cancer: Beyond its established role as a marker and therapeutic target in neuroblastoma and ACC, Dlk1 is aberrantly expressed in a wide range of malignancies, including liver, lung, breast, and brain cancers. sdu.dk Its expression is often associated with a less differentiated, more aggressive cancer stem cell-like phenotype and worse patient prognosis.
Metabolic Diseases: Dysregulation of Dlk1 is associated with obesity and type 2 diabetes. It has been shown to directly impair glucose homeostasis by inhibiting glucose uptake in skeletal muscle. oup.com
Endocrine and Developmental Disorders: Mutations in the imprinted DLK1-DIO3 locus, where Dlk1 resides, are responsible for Temple syndrome, characterized by growth failure and metabolic issues. nih.gov
Future research will aim to unravel the precise mechanisms of Dlk1 in these and other contexts, such as its potential role in cardiovascular disease, neurodegenerative disorders, and the aging process. Understanding its function in the tumor microenvironment and its potential as a circulating biomarker for a wider range of diseases are also promising avenues for investigation.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and classifying helix-loop-helix (HLH) proteins in newly sequenced genomes?
- Methodological Answer : Use genome-wide computational tools like MEGA3 for sequence alignment and phylogenetic analysis to identify conserved HLH domains. Comparative genomics approaches, such as BLAST searches against databases (e.g., UniProt), can classify proteins into subfamilies based on domain architecture. For validation, perform qRT-PCR or RNA-seq to confirm tissue-specific expression patterns .
Q. How can researchers design experiments to study the role of helix-loop-helix proteins in transcriptional regulation?
- Methodological Answer : Employ gene silencing (e.g., RNA interference or CRISPR-Cas9) to knock down target HLH genes in model systems. Pair this with chromatin immunoprecipitation (ChIP-seq) to identify DNA-binding sites and RNA-seq to track downstream gene expression changes. Include controls with dominant-negative HLH mutants to assess functional redundancy .
Q. What are the key structural features distinguishing the basic helix-loop-helix (bHLH) domain from other HLH variants?
- Methodological Answer : The bHLH domain contains a basic region adjacent to the HLH motif, enabling DNA binding. Use X-ray crystallography or NMR spectroscopy to resolve the tertiary structure. Computational tools like Phyre2 can predict DNA-binding specificity based on conserved residues (e.g., E12/E47 in human bHLH proteins) .
Advanced Research Questions
Q. How can contradictory data in functional studies of HLH proteins be resolved?
- Methodological Answer : Address discrepancies by:
- Replicating experiments under standardized conditions (e.g., consistent cell lines, growth media).
- Validating antibodies used in Western blotting or immunofluorescence with knockout controls.
- Applying meta-analysis to integrate findings from multiple studies, accounting for variables like post-translational modifications or tissue-specific isoforms .
Q. What computational approaches are effective for analyzing single-nucleotide polymorphisms (SNPs) in the bHLH domain linked to disease?
- Methodological Answer : Use tools like PolyPhen-2 and SIFT to predict the functional impact of non-synonymous SNPs. Combine this with molecular dynamics simulations to assess structural destabilization. Validate predictions with luciferase reporter assays to measure transcriptional activity changes in mutant versus wild-type proteins .
Q. How do evolutionary studies inform the functional diversification of HLH proteins across taxa?
- Methodological Answer : Construct phylogenetic trees using maximum likelihood methods (e.g., RAxML) to trace gene duplication events. Compare syntenic regions across species to identify conserved regulatory elements. Functional assays in transgenic models (e.g., Arabidopsis or zebrafish) can test ancestral versus derived roles of HLH proteins .
Key Methodological Recommendations
- For gene expression studies : Normalize qRT-PCR data using the 2^(-ΔΔCt) method and include at least three biological replicates .
- For structural studies : Validate computational predictions with circular dichroism (CD) spectroscopy to confirm α-helical content in the HLH domain .
- For clinical research : Adhere to FDA guidelines for assay validation, including prespecified software algorithms and reproducibility across platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
